![molecular formula C7H4BrN3O2 B1377546 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1638763-74-2](/img/structure/B1377546.png)
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound with the molecular weight of 256.06 . It is a solid substance with a white to off-white color .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material . The process includes selective N-alkylation, Pd-catalyzed Sonogashira coupling, and cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid are not detailed in the search results, the compound is noted as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 241.0±50.0 °C and a predicted density of 2.00±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic Acid Applications
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Anticancer Research: This compound has shown promise in the field of anticancer research . It serves as a scaffold for the synthesis of derivatives that exhibit potent activity against various cancer cell lines . The structural analogs of this compound have been tested in vitro and have demonstrated significant cytotoxic effects, particularly against breast cancer cells .
Antimicrobial Activity: The pyrimidine scaffold, to which 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid belongs, has been associated with antimicrobial properties . Researchers have synthesized derivatives that show promising activity against bacterial and fungal strains, which is crucial in the development of new antimicrobial drugs .
Kinase Inhibition: Due to its unique structure, this compound is widely employed as a pharmaceutical intermediate in the synthesis of kinase inhibitors . These inhibitors are vital therapeutic agents used in the treatment of diseases such as cancer, making this compound an important player in pharmaceutical research.
Anti-Inflammatory Agents: Derivatives of pyrimidine, including those related to 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, have been found to exhibit anti-inflammatory activity . This makes them valuable for the development of new anti-inflammatory medications .
Organic Synthesis: As an important raw material and intermediate, this compound is used in organic synthesis . Its reactivity allows for the creation of a wide array of organic molecules, which can have various applications in medicinal chemistry and material science .
Pharmaceutical Intermediates: The compound’s role as an intermediate in pharmaceuticals is notable. It is used in the synthesis of biologically active molecules and hormones, contributing to the development of new drugs and therapies .
Agrochemical Research: In the field of agrochemicals , 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can be utilized to create compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .
Dye Industry: The compound finds application in the dye industry as well. It can be used to synthesize dyes and pigments that have specific properties suitable for industrial applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMKBUEOFOPST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



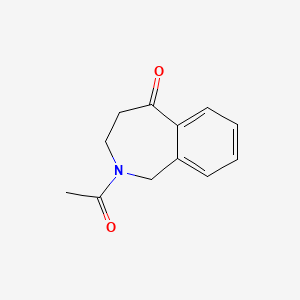

methanamine hydrochloride](/img/structure/B1377471.png)
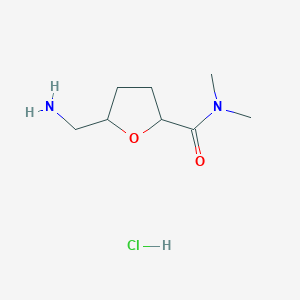


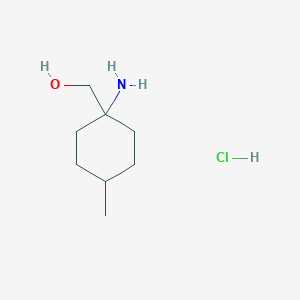
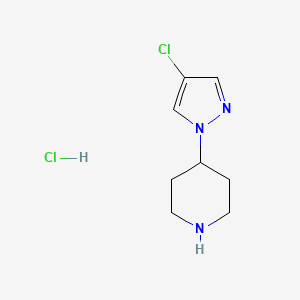

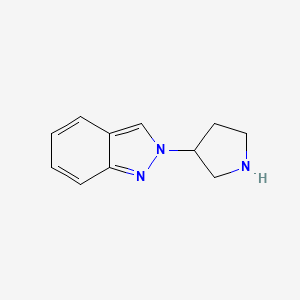

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)